molecular formula C8H9FO B070660 (R)-1-(2-Fluorophenyl)ethanol CAS No. 162427-79-4

(R)-1-(2-Fluorophenyl)ethanol

Cat. No. B070660
CAS RN: 162427-79-4
M. Wt: 140.15 g/mol
InChI Key: SXFYVXSOEBCFLV-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of (R)-1-(2-Fluorophenyl)ethanol and its analogs typically involves enantioselective reduction or condensation reactions. For example, the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, a related compound, can be achieved through bioreduction of 1-(4-fluorophenyl)ethanone, catalyzed by Daucus carota cells, resulting in high yields and enantiomeric excess (ee) (ChemChemTech, 2022). Furthermore, the synthesis of related fluorophenyl ethanol derivatives involves condensation reactions under catalyst- and solvent-free conditions, yielding intermediates and dehydration compounds useful in various applications (Research on Chemical Intermediates, 2007).

Molecular Structure Analysis

The molecular structure of (R)-1-(2-Fluorophenyl)ethanol and its derivatives has been elucidated using techniques such as X-ray crystallography. These studies reveal important details about their crystalline structure, hydrogen bonding, and intermolecular interactions, contributing to their physical and chemical properties (The Open Crystallography Journal, 2008).

Chemical Reactions and Properties

(R)-1-(2-Fluorophenyl)ethanol undergoes various chemical reactions, including condensation to form dehydration compounds. These reactions are influenced by factors such as the presence of catalysts, solvents, and reaction conditions. The formation of intermolecular hydrogen bonds plays a significant role in the stability and reactivity of these compounds (Research on Chemical Intermediates, 2007).

Physical Properties Analysis

The physical properties of (R)-1-(2-Fluorophenyl)ethanol and related compounds, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. X-ray crystallography provides detailed information about their crystalline form, which is crucial for understanding their physical behavior (The Open Crystallography Journal, 2008).

Chemical Properties Analysis

The chemical properties of (R)-1-(2-Fluorophenyl)ethanol, including reactivity, enantioselectivity, and the influence of substituents, are essential for its applications in synthesis and pharmaceuticals. Studies on the enantioselective synthesis and biocatalytic reduction of related fluorophenyl ethanols highlight the impact of molecular structure on their chemical behavior and potential as intermediates in drug synthesis (ChemChemTech, 2022).

Scientific Research Applications

  • Enantioselective Synthesis Applications :

    • (S)-1-(4-Fluorophenyl)ethanol is utilized as an intermediate in synthesizing an antagonist of the CCR5 chemokine receptor, which can protect against HIV infection.
    • It is also used to study the role of substituents in chiral recognition of molecular complexes and as a component of an antimalarial drug and a γ-secretase modulator necessary for the treatment of Alzheimer's disease (ChemChemTech, 2022).
  • Molecular Diastereomeric Complexes :

    • Studies on molecular diastereomeric complexes involving R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol, and S-1-(2-fluorophenyl)ethanol with R and S-butan-2-ol have been conducted to understand chiral discrimination processes (Physical chemistry chemical physics : PCCP, 2013).
  • Conformational Landscape Studies :

  • Crystal Structure Analysis :

    • X-ray crystal structures of compounds like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol have been determined, offering valuable information for understanding molecular interactions and structure (The Open Crystallography Journal, 2008).
  • Biotransformation-Mediated Synthesis :

    • Biotransformation-mediated synthesis methods have been developed for (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the preparation of pharmaceutical compounds (Tetrahedron-asymmetry, 2010).
  • Spectroscopic and Quantum Chemical Studies :

    • Studies involving resonant photoionization spectroscopy and quantum chemical calculations have been carried out on hydrated and diastereomeric complexes of 1-(4-fluorophenyl)ethanol, providing a deeper understanding of molecular interactions and reactions (The journal of physical chemistry. A, 2016).

Safety And Hazards

“®-1-(2-Fluorophenyl)ethanol” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1R)-1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYVXSOEBCFLV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381252
Record name (R)-1-(2-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Fluorophenyl)ethanol

CAS RN

162427-79-4
Record name (R)-1-(2-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(2-Fluorophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTRGG1) as obtained in Example 9 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 100 ml of this cell disruption fluid, there were added 15 g of glucose, 5 g of 1-(2′-fluorophenyl)ethanone and 15 mg of NADP. This reaction mixture was stirred at 30° C. for 24 hours while adjusting the pH to 6.5 with 5 M sodium hydroxide. After completion of the reaction, this reaction mixture was extracted with ethyl acetate, the solvent was then removed, and the extract was distilled (54° C./1 mm Hg) to obtain 4.1 g of 1-(2′-fluorophenyl)ethanol as a colorless oil. Its specific rotation showed a value of [α] (25,D)=−45.3 (c=0.794, methanol) and it was the S form with an optical purity of 99.9% ee.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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